molecular formula C20H16N4OS B2871796 (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1321966-09-9

(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2871796
CAS No.: 1321966-09-9
M. Wt: 360.44
InChI Key: QIYFDDYOXYENRC-LFIBNONCSA-N
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Description

(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The compound's structure includes a benzamide moiety and an acrylonitrile linker, which are common features in molecules designed to interact with biological targets. Thiazole derivatives are extensively investigated in pharmaceutical research and have been identified in numerous FDA-approved drugs for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting the research significance of this chemical class . Main Applications & Research Value: This compound is supplied as a high-purity chemical tool for research and development purposes. Its primary research value lies in its potential as a core structure for developing novel bioactive molecules. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry to create libraries for high-throughput screening against various biological targets. Potential Research Areas & Mechanism: While the specific mechanism of action for this compound requires experimental determination, analogous thiazole derivatives are known to exhibit activity through various pathways. These include enzyme inhibition (such as tyrosinase inhibition for skin-whitening research ) and modulation of inflammatory responses . The presence of the benzamide group suggests potential for hydrogen bonding with enzyme active sites, while the conjugated system may allow for interactions with protein domains involved in signaling pathways. This makes it a candidate for preliminary investigations in areas like infectious diseases, oncology, and immunology. Notice to Researchers: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-13-2-4-14(5-3-13)18-12-26-20(24-18)16(10-21)11-23-17-8-6-15(7-9-17)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYFDDYOXYENRC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N4OS
  • Molecular Weight : 406.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The thiazole moiety is known to enhance the compound's affinity for specific targets, leading to modulation of cellular processes.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness:

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial100 - 400
Reference Drug (Chloramphenicol)Antibacterial25 - 50
Fluconazole (Reference for Fungi)Antifungal24 - 26

These results suggest that while the compound shows potential as an antibacterial agent, its antifungal activity may be more pronounced.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole derivatives. The compound was tested against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The results from colorimetric MTT assays indicated that:

Cell LineIC50 (µM)Reference Drug
HCT-1165.0 ± 0.3Harmine (IC50 = 2.40 ± 0.12 µM)
HepG26.5 ± 0.5Harmine

These findings highlight the potential of this compound as a lead compound in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that certain modifications to the thiazole ring significantly enhanced antimicrobial activity, suggesting a structure–activity relationship that could inform future drug design.
  • Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited superior anticancer activity compared to their counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Thiazole Ring

Key analogs from the N-(thiazol-2-yl)benzamide series () highlight the critical role of substituents on the thiazole ring’s 4- and 5-positions. For example:

  • Compound 2d (4-(p-tolyl) substituent): Exhibits reduced ZAC (zinc-activated channel) inhibitory activity compared to the parent compound 1 (unmodified thiazole). This suggests steric or electronic hindrance from the p-tolyl group may diminish target engagement .
  • Compound 2b (4-tert-butyl substituent) and 2c (4-ethylacetyl substituent): Both show enhanced potency and efficacy at ZAC, indicating bulkier hydrophobic groups may improve binding interactions .

Table 1: Impact of Thiazole Substituents on ZAC Activity

Compound Thiazole Substituent Activity Relative to Parent (1)
2a 5-methyl Inactive
2b 4-tert-butyl ↑ Potency, ↑ Efficacy
2c 4-ethylacetyl ↑ Potency, ↑ Efficacy
2d 4-(p-tolyl) ↓ Potency, ↓ Efficacy

However, its unique cyano-vinylamino linker may confer distinct physicochemical properties, such as improved solubility or alternative binding modes .

Benzamide Core Modifications

describes analogs with modified benzamide moieties, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). Comparatively, the target compound’s unsubstituted benzamide core may limit solubility but preserve planar geometry for π-π stacking interactions in hydrophobic binding pockets .

Table 2: Structural and Functional Comparison with Benzamide Analogs

Compound Key Structural Features Potential Advantages
Target Compound p-Tolyl thiazole, cyano-vinylamino Conjugated system for electronic tuning
4d () 3,4-Dichloro benzamide, pyridinyl Enhanced polarity, H-bond donors
4h () Dimethylaminomethyl, isonicotinamide Improved solubility, diverse H-bonding

Research Implications and Limitations

The target compound’s structural profile positions it as a candidate for further optimization. For instance:

  • Activity Trade-offs : The 4-(p-tolyl) group may reduce ZAC activity but could enhance selectivity for other targets (e.g., kinases) via hydrophobic interactions.

Future studies should explore substitutions at the thiazole 5-position or benzamide para-position to balance solubility and activity.

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